4-Bromo-2,3-dimethylbenzonitrile

Catalog No.
S15837195
CAS No.
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3-dimethylbenzonitrile

Product Name

4-Bromo-2,3-dimethylbenzonitrile

IUPAC Name

4-bromo-2,3-dimethylbenzonitrile

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3

InChI Key

BHLPUVCVOAQINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C#N

4-Bromo-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrNC_9H_8BrN. It features a bromine atom and a nitrile group attached to a dimethyl-substituted benzene ring. This compound appears as a yellow powder and has notable physical properties, including a melting point of 135-137 °C and a boiling point of 291 °C. Its structure can be represented as follows:

C6H3(Br)(CN)(CH3)2\text{C}_6H_3(\text{Br})(\text{CN})(\text{CH}_3)_2

The compound is primarily used in organic synthesis and medicinal chemistry due to its unique functional groups, which enhance its reactivity in various

  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Research into the biological activity of 4-Bromo-2,3-dimethylbenzonitrile indicates potential interactions with various biological targets. Its structure suggests that it may influence enzyme activities or receptor binding due to the presence of the bromine and nitrile groups. Investigations into its pharmacological properties are ongoing, particularly in relation to its use in drug development.

The synthesis of 4-Bromo-2,3-dimethylbenzonitrile typically involves the bromination of 2,3-dimethylbenzonitrile via electrophilic aromatic substitution. This process often utilizes iron(III) bromide as a catalyst under controlled conditions to ensure selectivity for the desired substitution position. Industrially, this method is scaled up using large reactors and precise reaction control to achieve high yields and purity .

4-Bromo-2,3-dimethylbenzonitrile serves multiple purposes in various fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential in developing pharmaceutical agents targeting specific biological receptors or enzymes.
  • Material Science: It is utilized in creating polymers and other advanced materials due to its reactive functional groups .

The interactions of 4-Bromo-2,3-dimethylbenzonitrile with biomolecules are of significant interest. Studies suggest that its bromine and nitrile functionalities may enhance binding affinities to certain enzymes or receptors, making it a candidate for further investigation in drug design and development.

Several compounds share structural similarities with 4-Bromo-2,3-dimethylbenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3,5-dimethylbenzonitrileBromine at position 4; dimethyl groups at positions 3 and 5Different substitution pattern affecting reactivity
2-Bromo-5-cyano-m-xyleneBromine at position 2; cyano group at position 5Different functional group (cyano vs. nitrile)
3,5-Dimethyl-4-bromobenzonitrileBromine at position 4; dimethyl groups at positions 3 and 5Variation in methyl group positioning

Uniqueness: The specific substitution pattern of 4-Bromo-2,3-dimethylbenzonitrile imparts distinct chemical and physical properties that differentiate it from these similar compounds. This uniqueness enhances its utility in specific synthetic applications where alternatives may not suffice .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

208.98401 g/mol

Monoisotopic Mass

208.98401 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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